![molecular formula C27H48O5 B1215846 5alpha-Cyprinol CAS No. 2952-70-7](/img/structure/B1215846.png)
5alpha-Cyprinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-cyprinol is a cyprinol.
Scientific Research Applications
Physicochemical Properties
5alpha-Cyprinol sulfate is characterized as a surface-active compound that plays a crucial role in lipid digestion. It forms micelles, which are essential for emulsifying fats in the digestive systems of fish. The critical micellization concentration (CMC) of this compound sulfate has been determined to be approximately 1.5 mM, indicating its effectiveness as a digestive detergent in aquatic environments .
Biological Functions
Digestive Aid
Research indicates that this compound sulfate significantly enhances the solubilization of lipids, making it vital for the digestive processes in cyprinid fish . It facilitates the absorption of lipophilic compounds by forming micelles in the intestinal lumen.
Interspecific Communication
this compound also serves as a kairomone, influencing predator-prey interactions. For instance, it has been shown to induce diel vertical migration (DVM) behaviors in Daphnia species by signaling the presence of predatory fish . This ecological role underscores its importance beyond mere digestion.
Toxicological Insights
While this compound is beneficial for digestion, it also poses toxicity risks. Studies have documented its hemolytic and cholestatic effects when administered intravenously in animal models, indicating potential hazards at elevated concentrations . The toxicological profile suggests that while it aids digestion, excessive exposure can lead to renal dysfunction and acute liver damage .
Case Study 1: Digestive Efficiency
A study demonstrated that this compound sulfate enhances lipid digestion efficiency in Cyprinus carpio. The presence of this bile salt increased the solubilization of monooleylglycerol significantly compared to controls without it .
Parameter | Control | With this compound |
---|---|---|
Lipid Solubilization (molecules per mol) | 0.8 | 2.1 |
Case Study 2: Ecological Impact
In another study focusing on Daphnia lumholtzi, exposure to this compound resulted in significant phenotypic changes, including elongated helmet and tail spine lengths. This morphological adaptation is believed to enhance predator evasion strategies .
Exposure Concentration (pM) | Helmet Length Increase (%) | Tail Spine Length Increase (%) |
---|---|---|
10 | 14 | 9 |
100 | No significant change | No significant change |
Properties
CAS No. |
2952-70-7 |
---|---|
Molecular Formula |
C27H48O5 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18-,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
JNMALBXXJSWZQY-BBBUMGABSA-N |
SMILES |
CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCCC(CO)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
5 beta-cholestane-3 alpha,7-alpha,12 alpha,26,27-pentol cholestane-3,7,12,26,27-pentol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.